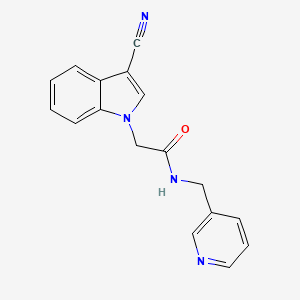
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide, also known as DOMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This molecule belongs to the class of benzamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide has been studied for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for detecting protein-protein interactions. 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide has been shown to selectively bind to the target protein and emit a strong fluorescence signal upon interaction. This property makes it a valuable tool for studying protein-protein interactions in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide is not well understood. However, it is believed that the molecule binds to the target protein through non-covalent interactions such as hydrogen bonding and van der Waals forces. This binding leads to a conformational change in the protein, which can be detected by the fluorescence signal emitted by 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide.
Biochemical and Physiological Effects:
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. However, it is important to note that the effects of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide may vary depending on the target protein and the experimental conditions used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide as a fluorescent probe is its high selectivity and sensitivity for detecting protein-protein interactions. Additionally, the molecule is easy to synthesize and can be modified to improve its properties. However, one limitation of using 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide is its relatively low quantum yield, which can make it difficult to detect in some experimental setups.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide. One area of interest is the development of new derivatives with improved properties such as higher quantum yield and selectivity. Another direction is the application of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide in studying protein-protein interactions in complex biological systems such as cells and tissues. Additionally, the potential use of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide in drug discovery and development is an area of active research.
Conclusion:
In conclusion, 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide is a synthetic compound with potential applications in various scientific fields. Its ability to selectively bind to target proteins and emit a strong fluorescence signal makes it a valuable tool for studying protein-protein interactions. While there are some limitations to using 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide, future research may lead to the development of new derivatives with improved properties and expanded applications.
Métodos De Síntesis
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide can be synthesized by a multistep process starting from 2,5-dimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-methoxyaniline in the presence of a base to obtain the benzamide intermediate. Finally, the benzamide intermediate is treated with 2,5-dimethoxybenzoyl chloride to yield 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide.
Propiedades
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-13-8-9-15(22-2)14(10-13)16(19)11-4-6-12(7-5-11)17(20)18-23-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQAOFQHDXRVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)


![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)




![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)